2-(Difluoromethyl)-5-nitropyridin-4-amine
Overview
Description
2-(Difluoromethyl)-5-nitropyridin-4-amine is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group and a nitro group attached to a pyridine ring. The incorporation of fluorinated moieties, such as the difluoromethyl group, into bioactive compounds is of high importance in medicinal and agricultural chemistry due to their ability to modulate biological and physiological activities .
Scientific Research Applications
2-(Difluoromethyl)-5-nitropyridin-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s ability to modulate biological activities makes it valuable in the study of enzyme interactions and metabolic pathways.
Medicine: Due to its potential bioactivity, it is investigated for its therapeutic properties and potential use in drug development.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Future Directions
Preparation Methods
One common method is the direct C-H difluoromethylation of pyridines, which can be achieved through a radical process using oxazino pyridine intermediates . This method allows for the regioselective introduction of the difluoromethyl group at the desired position on the pyridine ring. Industrial production methods may involve metal-catalyzed cross-coupling reactions or the use of difluorocarbene reagents .
Chemical Reactions Analysis
2-(Difluoromethyl)-5-nitropyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using common reducing agents such as hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, metal catalysts, and difluorocarbene reagents. The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-nitropyridin-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can serve as a bioisostere of alcohol, thiol, and amine moieties, allowing it to interact with enzymes through hydrogen bonding . This interaction can modulate the activity of the enzymes and affect various biological processes.
Comparison with Similar Compounds
2-(Difluoromethyl)-5-nitropyridin-4-amine can be compared with other similar compounds, such as:
Trifluoromethylated pyridines: These compounds also contain fluorinated groups but have different properties and reactivity.
Monofluoromethylated pyridines: These compounds have only one fluorine atom in the fluoromethyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the difluoromethyl and nitro groups, which confer distinct reactivity and bioactivity compared to other fluorinated pyridines.
Properties
IUPAC Name |
2-(difluoromethyl)-5-nitropyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N3O2/c7-6(8)4-1-3(9)5(2-10-4)11(12)13/h1-2,6H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXWSZXOIIUOLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)F)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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